![molecular formula C18H16N6O3S B11255739 2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B11255739.png)
2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide: is a fascinating compound with a hybrid structure, combining elements from both triazole and thiadiazine moieties. These heterocyclic compounds play a crucial role in drug design and development due to their diverse pharmacological activities.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is the reaction of a suitable precursor with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, catalyzed by piperidine. This reaction yields N,N’- (ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[4,3-b]thiadiazin-6-yl)phenoxy)acetamide) .
Industrial Production Methods: While specific industrial production methods may vary, the synthetic route described above provides a foundation for large-scale production.
Chemical Reactions Analysis
Reaction Types: This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation.
Major Products: The major products formed from these reactions will vary based on the reaction type. Detailed studies are needed to elucidate specific outcomes.
Scientific Research Applications
Multifunctional Uses: Researchers have explored the compound’s applications in diverse fields:
Anticancer: Investigating its potential as an anticancer agent.
Antimicrobial: Assessing its antimicrobial properties.
Analgesic and Anti-inflammatory: Exploring its effects on pain and inflammation.
Antioxidant: Studying its ability to combat oxidative stress.
Antiviral: Investigating antiviral activity.
Enzyme Inhibitors: Including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors.
Antitubercular Agents: Evaluating its efficacy against tuberculosis .
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Compared to other similar compounds, 2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide stands out due to its distinct structure and multifaceted pharmacological properties.
Properties
Molecular Formula |
C18H16N6O3S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O3S/c1-11-9-15(23-27-11)19-17(25)10-28-18-21-20-16-8-7-14(22-24(16)18)12-3-5-13(26-2)6-4-12/h3-9H,10H2,1-2H3,(H,19,23,25) |
InChI Key |
DETFHVIAEABNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


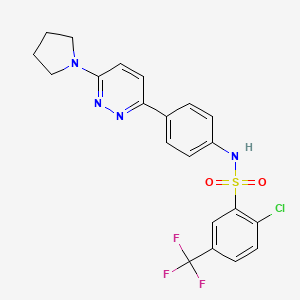
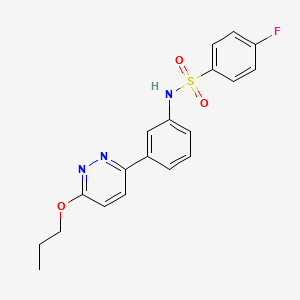
![2-(2-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide](/img/structure/B11255667.png)
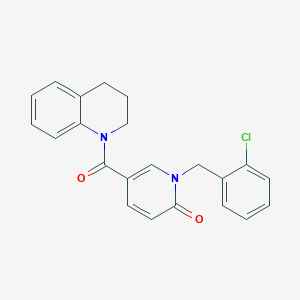
![N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255690.png)
![3-Iodo-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11255691.png)
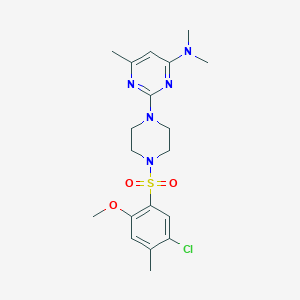
![ethyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11255694.png)
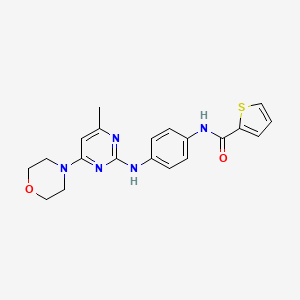
![N-(5-Chloro-2-methoxyphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11255709.png)
![2-Chloro-6-fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11255713.png)

![6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11255727.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11255735.png)
